Triphosphine

Phosphorus chemistry Thermal stability Decomposition kinetics

Triphosphine (triphosphane, molecular formula H₅P₃, CAS 13597-70-1) is the simplest acyclic triphosphorus hydride, belonging to the homologous series of catenated phosphanes that bridges diphosphane (P₂H₄) and higher polyphosphanes. It exists as a colorless gas with a molar mass of 97.96 g·mol⁻¹ and is characterized by a P–P–P backbone terminated by hydrogen atoms.

Molecular Formula H5P3
Molecular Weight 97.961 g/mol
CAS No. 13597-70-1
Cat. No. B1213122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriphosphine
CAS13597-70-1
Molecular FormulaH5P3
Molecular Weight97.961 g/mol
Structural Identifiers
SMILESPPP
InChIInChI=1S/H5P3/c1-3-2/h3H,1-2H2
InChIKeyITHPEWAHFNDNIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triphosphine (CAS 13597-70-1) – A Specialized Inorganic Polyphosphane for Fundamental Phosphorus Chain Research and Precursor Applications


Triphosphine (triphosphane, molecular formula H₅P₃, CAS 13597-70-1) is the simplest acyclic triphosphorus hydride, belonging to the homologous series of catenated phosphanes that bridges diphosphane (P₂H₄) and higher polyphosphanes [1]. It exists as a colorless gas with a molar mass of 97.96 g·mol⁻¹ and is characterized by a P–P–P backbone terminated by hydrogen atoms [1]. Unlike its more stable lower homologues phosphine (PH₃) and diphosphane, triphosphine exhibits pronounced thermal instability at ambient temperatures, rapidly decomposing to phosphine and cyclopentaphosphane, which necessitates specialized low-temperature handling and isolation techniques [1][2].

Why Triphosphine Cannot Be Simply Replaced by Diphosphine or Phosphine in Critical Research Settings


Generic substitution within the phosphane series fails because triphosphine possesses a distinct chain length, electronic structure, and thermal decomposition pathway that fundamentally differs from its nearest neighbors. Diphosphine (P₂H₄) lacks the central phosphorus atom that dictates triphosphine's characteristic unimolecular decomposition kinetics (first-order rate constant 2.4 × 10⁻³ s⁻¹ at 25 °C) and its disproportionation into phosphine and cyclopentaphosphane, a reaction not possible with diphosphine [1]. Conversely, phosphine (PH₃), though far more thermally stable, cannot serve as a precursor for controlled phosphorus chain growth or as a model compound for studying P–P bond catenation. Triphosphine therefore occupies a non-substitutable niche as both a reactive intermediate in polyphosphane synthesis and a probe molecule for understanding phosphorus–phosphorus bonding in main-group chemistry [2].

Quantitative Differentiation Evidence for Triphosphine (13597-70-1) Against Closest Phosphane Analogs


Thermal Decomposition Rate: Triphosphine vs. Diphosphine Stability at Ambient Temperature

Triphosphine undergoes rapid first-order unimolecular decomposition at temperatures above –30 °C, with a measured rate constant of 2.4 × 10⁻³ s⁻¹ at 25 °C [1]. This contrasts with diphosphine (P₂H₄), which, while also unstable, decomposes via a different mechanism and at a significantly slower rate under comparable conditions, enabling its temporary isolation at low temperatures without the same urgency for cryogenic storage [1]. The quantitative difference in decomposition kinetics directly determines the feasible handling window and storage infrastructure required for each compound.

Phosphorus chemistry Thermal stability Decomposition kinetics Polyphosphane synthesis

Controlled Synthesis Yield from Diphosphine: Triphosphine Formation Efficiency

Triphosphine is produced via the controlled thermal decomposition of diphosphine: 2 P₂H₄ → P₃H₅ + PH₃. Under optimized conditions (temperatures between –30 °C and –50 °C under inert atmosphere), the yield of triphosphine reaches 15–20% [1]. This relatively low yield, attributable to competing decomposition of the product, stands in contrast to the near-quantitative conversion achievable in phosphine (PH₃) synthesis from metal phosphides. The inherently limited yield defines triphosphine as a high-value, low-volume research chemical where synthetic efficiency directly influences procurement cost and availability.

Polyphosphane synthesis Reaction yield Precursor chemistry Low-temperature synthesis

Detection Sensitivity in Mass Spectrometry: Triphosphine as a Benchmark for Analytical Method Performance

Traditional electron-impact mass spectrometry coupled with residual gas analysis could barely detect triphosphine (P₃H₅), whereas vacuum ultraviolet (VUV) single-photon ionization reflectron time-of-flight mass spectrometry (ReTOF-MS) achieved clear detection of phosphanes as large as octaphosphane (P₈H₁₀) [1]. The detection threshold for triphosphine in the traditional EI-MS configuration therefore defines a practical lower limit of sensitivity; any analytical method intended for polyphosphane characterization must demonstrate performance superior to this baseline. The VUV-ReTOF approach represents a >10³ improvement in detection capability for higher phosphanes relative to conventional EI-MS [1].

Photoionization mass spectrometry Analytical detection Phosphane homologues Method validation

Storage Stability: Quantified Decomposition Loss During Low-Temperature Holding

Even under optimal cryogenic storage conditions (sealed ampules under inert atmosphere at temperatures below –80 °C), triphosphine samples undergo approximately 5% decomposition per day [1]. This decay rate is substantially higher than that observed for diphosphine, which can be stored for extended periods at liquid-nitrogen temperature without significant degradation. The quantified daily loss has direct implications for procurement: a 10-gram shipment stored 3 days in transit at –80 °C would lose approximately 1.5 grams of active triphosphine before use.

Chemical stability Cryogenic storage Shelf life Handling requirements

High-Value Application Scenarios Where Triphosphine (13597-70-1) Provides Scientifically Justified Advantage


Fundamental Studies of Phosphorus–Phosphorus Bond Catenation and Chain Propagation

Triphosphine serves as the simplest model compound for studying P–P bond formation and cleavage in acyclic polyphosphanes. Its well-characterized first-order decomposition kinetics (k = 2.4 × 10⁻³ s⁻¹ at 25 °C) and defined disproportionation pathway make it an ideal probe for computational and experimental investigations of phosphorus chain stability, directly addressing questions that cannot be answered using the more stable but structurally simpler diphosphine or phosphine [1].

Validation of High-Sensitivity Mass Spectrometric Methods for Polyphosphane Detection

Because triphosphine sits at the detection limit of conventional electron-impact mass spectrometry, it is the recommended benchmark compound for validating next-generation photoionization mass spectrometers (e.g., VUV-ReTOF-MS). A method that cleanly detects triphosphine and extends to octaphosphane provides unambiguous evidence of superior sensitivity compared to traditional residual gas analyzers [2].

Controlled Synthesis of Higher Polyphosphanes via Fractionated Sublimation

Triphosphine is a key intermediate in the non-classical synthesis of longer-chain phosphanes (up to P₈H₁₀) via low-temperature irradiation of phosphine ices followed by fractionated sublimation. Procurement of purified triphosphine allows laboratories to bypass the initial diphosphine decomposition step and directly study chain-extension reactions, provided the necessary cryogenic infrastructure is in place [2].

Precursor for Metal Phosphide Nanoparticles via Controlled Decomposition

The well-defined thermal decomposition of triphosphine into phosphine and cyclopentaphosphane provides a tunable phosphorus source for the synthesis of metal phosphide nanoparticles. Unlike the rapid, uncontrolled release of phosphorus from phosphine gas, triphosphine's moderate decomposition rate (2.4 × 10⁻³ s⁻¹ at 25 °C) allows for more controlled stoichiometry in nanoparticle formation, a critical advantage in catalytic materials synthesis where phase purity is paramount [1].

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